molecular formula C18H17ClN2O4S B2479711 ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 297763-78-1

ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2479711
CAS No.: 297763-78-1
M. Wt: 392.85
InChI Key: BADSTORRMJHCDD-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring system. Key structural elements include:

  • A 4-chlorophenyl carbonyl amino substituent at position 2, introducing steric bulk and electron-withdrawing effects.
  • An ethyl ester at position 3, influencing solubility and reactivity.

Structural analysis tools like SHELX and ORTEP have been critical in resolving its crystallographic features .

Properties

IUPAC Name

ethyl (7Z)-2-[(4-chlorobenzoyl)amino]-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-2-25-18(23)14-12-4-3-5-13(21-24)15(12)26-17(14)20-16(22)10-6-8-11(19)9-7-10/h6-9,24H,2-5H2,1H3,(H,20,22)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSTORRMJHCDD-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity . In vitro evaluations demonstrate that it induces apoptosis in cancer cell lines, particularly in breast cancer MCF-7 cells. The following table summarizes the findings related to its cytotoxic effects:

CompoundIC50 (μM)Mechanism of ActionCell Line
This compound23.2Induction of apoptosis and necrosisMCF-7
ControlN/AN/AN/A
  • Apoptosis Induction : The compound significantly reduces cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
  • Cell Cycle Arrest : The compound causes G2/M-phase and S-phase cell cycle arrest, indicating its potential to interfere with cell proliferation.
  • Autophagy Modulation : Interestingly, while it inhibits autophagic cell death, it does not significantly induce autophagy, suggesting a selective mechanism that favors apoptosis over autophagy.

Study 1: Evaluation in MCF-7 Cells

A detailed study assessed the effects of the compound on MCF-7 breast cancer cells. The results indicated:

  • Significant reduction in cell viability (26.86%).
  • Increased populations of early apoptotic cells (AV+/PI−) and late apoptotic cells (AV+/PI+).
  • Enhanced necrotic cell death compared to untreated controls.

Study 2: Comparative Analysis with Other Compounds

In comparative studies with other known antitumor agents, the compound exhibited a competitive IC50 value relative to established chemotherapeutics, showcasing its potential as a viable candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Three compounds with structural similarities were identified (Table 1):

Table 1: Structural Comparison of Target Compound with Analogues

Feature Target Compound Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Core Structure Benzothiophene + tetrahydro ring Thiazolo[3,2-a]pyrimidine Benzothiophene + tetrahydro ring
Position 2 Substituent 4-Chlorophenyl carbonyl amino (Z)-Methoxycarbonyl methylene 4-Methoxy-4-oxobutanoyl amino
Position 7/Equivalent (7Z)-Hydroxyimino Methyl group at position 7 N/A (no equivalent substituent)
Ester Group Ethyl ester at position 3 Ethyl ester at position 6 Ethyl ester at position 3
Functional Implications

Hydrogen Bonding and Crystal Packing: The hydroxyimino group in the target compound enables strong hydrogen bonds (N–H···O and O–H···N), likely leading to dense crystal packing compared to the methoxy-substituted analogue , which lacks such polar groups . The thiazolopyrimidine analogue lacks hydrogen-bond donors, reducing its ability to form stable supramolecular networks.

The thiazolopyrimidine core in introduces conjugation across the heterocycle, altering UV-Vis absorption properties relative to benzothiophene derivatives.

Steric and Solubility Profiles: The methyl group in the thiazolopyrimidine analogue increases hydrophobicity, reducing aqueous solubility compared to the hydroxyimino-containing target compound. The ethyl ester in all three compounds contributes to moderate lipid solubility, favoring organic-phase reactions.

Reactivity Trends
  • Nucleophilic Substitution : The target compound’s 4-chlorophenyl carbonyl group is more reactive toward amines or thiols than the methoxy-substituted analogue , as demonstrated in analogous benzothiophene systems .
  • Tautomerism: The (7Z)-hydroxyimino group may undergo keto-enol tautomerism, a feature absent in the compared compounds, enabling pH-dependent behavior in catalysis or drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.